![molecular formula C8H8F4N2 B13634174 {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B13634174.png)
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, along with a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine typically involves the reaction of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}amine with hydrazine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often conducted at elevated temperatures to facilitate the formation of the hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve efficiency and reduce costs, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}amine
- {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}azide
- {[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}nitroso
Uniqueness
{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H8F4N2 |
|---|---|
Peso molecular |
208.16 g/mol |
Nombre IUPAC |
[4-fluoro-3-(trifluoromethyl)phenyl]methylhydrazine |
InChI |
InChI=1S/C8H8F4N2/c9-7-2-1-5(4-14-13)3-6(7)8(10,11)12/h1-3,14H,4,13H2 |
Clave InChI |
VEPUXWYAVNVTTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CNN)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


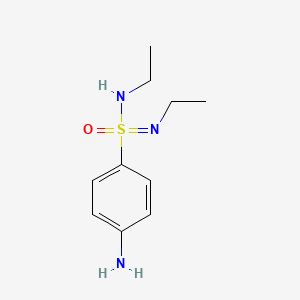
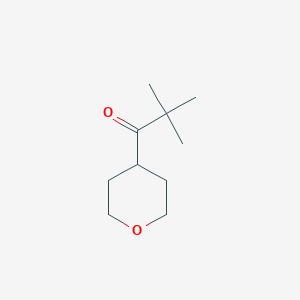
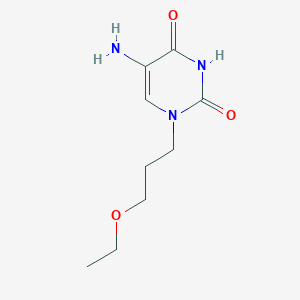

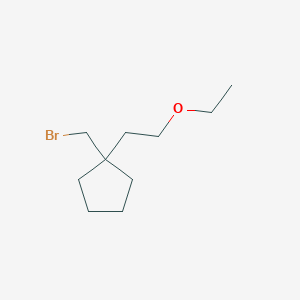
![3-{Bicyclo[4.1.0]heptan-3-yl}prop-2-ynoic acid](/img/structure/B13634137.png)
![1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one](/img/structure/B13634142.png)
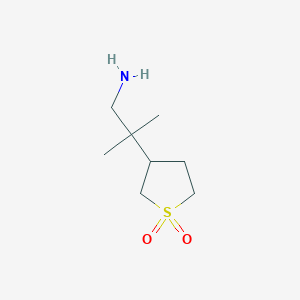
![2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13634163.png)





